molecular formula C23H21N3O B5075451 7-{(4-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{(4-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No.: B5075451
M. Wt: 355.4 g/mol
InChI Key: KSUCEXYJUGNPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-{(4-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol” is a small molecule with the molecular formula C23H21N3O . It has an average mass of 355.432 Da and a monoisotopic mass of 355.168457 Da . This compound has been identified to inhibit enhancer activity and reduce B-cell lymphoma growth .


Chemical Reactions Analysis

The compound has been studied for its ability to inhibit enhancer activity and reduce the growth of B-cell lymphoma . It was found to decrease the activity of the Eμ enhancer and reduce the expression of translocated oncogenes in multiple myeloma and some NHL cell lines .

Mechanism of Action

The compound works by decreasing the activity of the Eμ enhancer and reducing the expression of translocated oncogenes in multiple myeloma and some NHL cell lines . It has been observed to cause a statistically significant increase in cell percentage in the sub-G1 phase of the cell cycle, suggesting the induction of apoptosis . The compound also downregulates MYC levels in BL cell lines and alters IGH enhancer RNA expression . Moreover, a global decrease of H3K27ac and an increase of H3K4me1 was observed upon treatment with the compound, which suggests switching enhancers to a poised or primed state .

Properties

IUPAC Name

7-[(4-methylphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-8-10-18(11-9-15)21(26-20-7-3-5-16(2)25-20)19-13-12-17-6-4-14-24-22(17)23(19)27/h3-14,21,27H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUCEXYJUGNPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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